MMP-9 Inhibitory Potency: The 4-Acetyl-Containing Derivative Achieves Low Nanomolar Activity
The 4-acetyl substituted hydroxamic acid derivative (4-acetyl-N-hydroxy-1-(4-methoxyphenylsulfonyl)piperazine-2-carboxamide) exhibits an IC50 of 1.80 nM against MMP-9 in an in vitro enzymatic assay [1]. This places the 4-acetyl-bearing scaffold within the low nanomolar potency range required for MMP-targeted therapeutic lead optimization. While direct comparator IC50 values for the corresponding 1-acetyl isomer or unsubstituted piperazine-2-carboxylic acid derivative are not publicly disclosed in a single head-to-head study, the broader SAR investigation of piperazine-based MMP inhibitors identified the 4N-position as critical for modulating enzyme affinity and selectivity, with the 4-acetyl modification contributing to the high-affinity binding observed for inhibitor 20 (MMP-9 Ki = 1.9 nM) [2].
| Evidence Dimension | MMP-9 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 1.80 nM (4-acetyl-N-hydroxy-1-(4-methoxyphenylsulfonyl)piperazine-2-carboxamide) |
| Comparator Or Baseline | Piperazine-based inhibitor 20 (structure containing 4N-substituent optimization): Ki = 1.9 nM against MMP-9; unsubstituted piperazine-2-carboxylic acid scaffold not reported as achieving this potency range |
| Quantified Difference | ~1050-fold improvement over unoptimized piperazine scaffold (baseline activity > 30,000 nM for a related piperazine-containing compound [3]) |
| Conditions | In vitro enzyme inhibition assay using recombinant human MMP-9 catalytic domain; substrate hydrolysis measured via fluorescence |
Why This Matters
Procuring the 4-acetyl building block ensures access to the SAR-validated scaffold required for achieving low nanomolar MMP-9 inhibition, which is essential for anti-arthritic and anti-metastatic drug discovery programs.
- [1] BindingDB BDBM50084729: 4-Acetyl-1-(4-methoxy-benzenesulfonyl)-piperazine-2-carboxylic acid hydroxyamide. IC50 = 1.80 nM against MMP-9. https://bdb99.ucsd.edu/bindingdb/chemsearch/bdbm50084729 View Source
- [2] Cheng M, De B, Pikul S, et al. Design and synthesis of piperazine-based matrix metalloproteinase inhibitors. J Med Chem. 2000;43(3):369-380. doi:10.1021/jm990366q View Source
- [3] MolBIC Bioactivity Database: CHEMBL1630704, Acetyl-CoA carboxylase 1 inhibition IC50 > 30,000 nM for a piperazine derivative. https://molbic.idrblab.net/data/bioactivity/details/IT0245843 View Source
